molecular formula C26H21ClN2O4S B11653476 (2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11653476
M. Wt: 493.0 g/mol
InChI Key: NSDWUBCAYMZFFS-HAHDFKILSA-N
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Description

The compound (2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a benzylidene group, a thiazole ring, and various substituents such as chloro, methoxy, and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-a]benzimidazole structure, followed by the introduction of the benzylidene group and other substituents. Common reagents used in these reactions include chloroform, methanol, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C26H21ClN2O4S

Molecular Weight

493.0 g/mol

IUPAC Name

(2Z)-2-[[3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H21ClN2O4S/c1-16-7-3-6-10-21(16)32-11-12-33-24-18(27)13-17(14-22(24)31-2)15-23-25(30)29-20-9-5-4-8-19(20)28-26(29)34-23/h3-10,13-15H,11-12H2,1-2H3/b23-15-

InChI Key

NSDWUBCAYMZFFS-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Origin of Product

United States

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